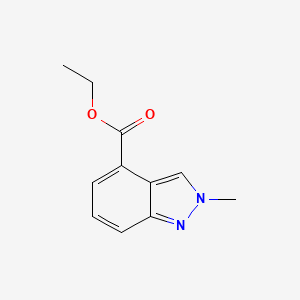
Ethyl 2-methyl-2H-indazole-4-carboxylate
Overview
Description
Ethyl 2-methyl-2H-indazole-4-carboxylate is a useful research compound. Its molecular formula is C11H12N2O2 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 2-methyl-2H-indazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.
Overview of this compound
This compound belongs to the indazole family, which is known for various pharmacological activities. The compound has been investigated for its antimicrobial , anti-inflammatory , and anticancer properties, making it a candidate for further research in drug development.
Target Interactions
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- Kinase Inhibition : The compound has been shown to inhibit kinases such as chk1 and chk2, which play crucial roles in cell cycle regulation and stress response pathways. This inhibition can lead to alterations in cell proliferation and survival.
- Enzyme Modulation : this compound exhibits the ability to modulate various enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects .
Cellular Effects
The compound influences several cellular processes:
- Cell Cycle Regulation : By inhibiting key kinases, it affects the progression of the cell cycle, potentially leading to apoptosis in cancer cells.
- Gene Expression : It modulates the activity of transcription factors, leading to changes in gene expression profiles that can influence inflammatory responses and tumor growth .
Antimicrobial Activity
This compound has demonstrated notable antimicrobial properties against various pathogens. In vitro studies have shown that it possesses activity against bacteria such as Escherichia coli and fungi like Candida albicans. The compound's efficacy is often compared with standard antimicrobial agents, revealing promising results.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Candida albicans | 16 µg/mL |
Anti-inflammatory Activity
The compound's anti-inflammatory effects have been substantiated through various assays that measure cytokine production and enzyme activity related to inflammation. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators.
Case Studies and Research Findings
- Anticancer Potential : A study evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values ranging from 10 µM to 30 µM depending on the cell type .
- In Vivo Studies : Animal model studies have shown that administration of this compound resulted in reduced tumor growth and improved survival rates in mice bearing xenograft tumors. These findings support its potential as a therapeutic agent in oncology.
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that the compound is well absorbed with a favorable half-life, making it a suitable candidate for further development into a therapeutic drug .
Properties
IUPAC Name |
ethyl 2-methylindazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-3-15-11(14)8-5-4-6-10-9(8)7-13(2)12-10/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYKLAQOHKWMWOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC2=NN(C=C21)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















